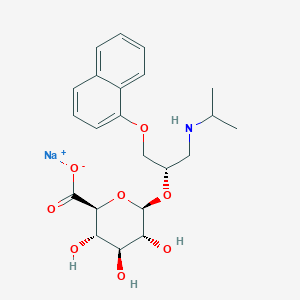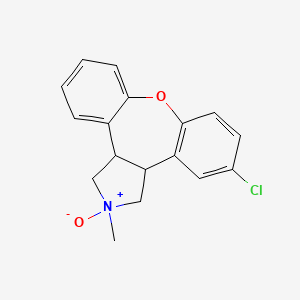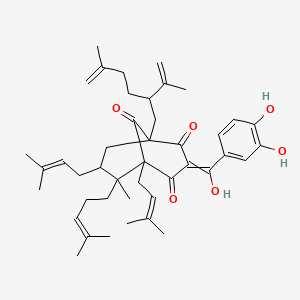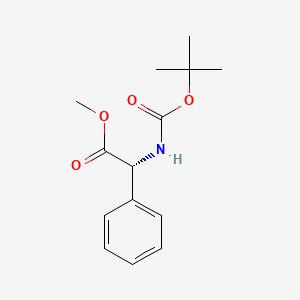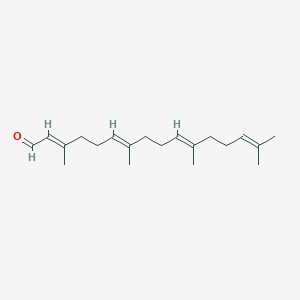![molecular formula C₃₉H₆₆D₅ClO₄ B1147045 (9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione CAS No. 1246833-00-0](/img/structure/B1147045.png)
(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex synthetic steroid, and steroids like this are often synthesized for various applications in biochemistry and pharmaceuticals. The synthesis and analysis of such steroids have been a topic of research for many years.
Synthesis Analysis
The synthesis of complex steroids often involves multiple steps, including alkylation, oxidation, and various other chemical reactions to achieve the desired structure (Eder et al., 1976). Specific details on the synthesis of the compound were not found, suggesting it may be a less common or newly synthesized molecule.
Molecular Structure Analysis
Steroids like the one described typically have a detailed molecular structure that can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy (Terzis & Theophanides, 1975). These techniques provide insights into the arrangement of atoms and the stereochemistry of the molecule.
Chemical Reactions and Properties
Steroids undergo various chemical reactions, including oxidation, reduction, and condensation reactions. These reactions are often used to modify the steroid's structure for specific applications (Sih et al., 1966). The specific reactivity of the compound would depend on its functional groups and molecular structure.
Physical Properties Analysis
The physical properties of such steroids, including melting point, boiling point, and solubility, can be influenced by their molecular structure. These properties are essential for determining the compound's application and handling (Abrams et al., 1971).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards other chemicals are key to understanding how the steroid behaves in different environments. These properties are influenced by the presence of functional groups in the molecule (Carman et al., 1986).
Scientific Research Applications
Synthesis of Steroids : This compound is involved in the synthesis of various steroids. For instance, a study by Eder et al. (1976) detailed the total synthesis of 4,9(11)-androstadiene-3,17-dione, starting from a compound similar to the one as a CD-building block (Eder et al., 1976).
Steroidal Annulenes Synthesis : Bentley et al. (1972) explored the synthesis of steroidal annulenes, indicating the role of similar compounds in the creation of complex steroid-based structures (Bentley et al., 1972).
Corticosteroid Derivatives : Research by Harnik et al. (1990) involved synthesizing 4,19-substituted steroids, demonstrating the compound's application in modifying corticosteroid structures for various purposes (Harnik et al., 1990).
Organometallic Chemistry : Ashe et al. (1996) discussed the synthesis of aminoboratabenzenes, indicating the potential use of the compound in the field of organometallic chemistry (Ashe et al., 1996).
Gas Chromatography-Mass Spectrometry Applications : Shackleton and Honour (1977) utilized similar compounds for identifying methyloxime-trimethylsilyl ether derivatives, showcasing its use in analytical chemistry (Shackleton & Honour, 1977).
properties
IUPAC Name |
(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41,42)35-37(36-40)39(43,44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H,41,42)(H,43,44)/b19-17-,20-18-/i35D2,36D2,37D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAJVOJGGRALBN-XZPPQYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)(CC(CCl)C(=O)(CCCCCCCC=CCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)C(=O)(CCCCCCC/C=C\CCCCCCCC)O)C(=O)(CCCCCCC/C=C\CCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H73ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137184855 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)
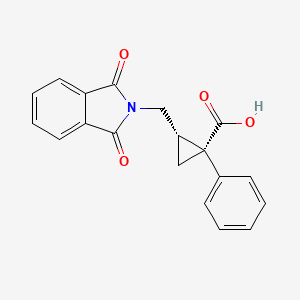
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)
